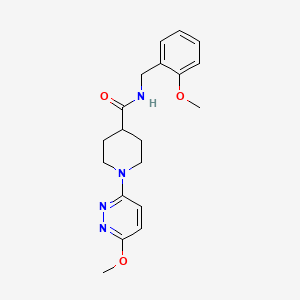
N-(2-methoxybenzyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxybenzyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H24N4O3 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-methoxybenzyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C19H24N4O3
- Molecular Weight : 356.4 g/mol
The structure includes a piperidine core substituted with a methoxybenzyl group and a methoxypyridazine moiety, which are believed to contribute to its biological activities. The presence of these functional groups suggests potential interactions with various biological targets.
Biological Activities
Research indicates that this compound may exhibit several biological activities, including:
- Neurotransmitter Modulation : Preliminary studies suggest that this compound may act as a modulator of neurotransmitter systems, particularly through interactions with muscarinic receptors. This could have implications for treating neurological disorders such as Alzheimer's disease and schizophrenia.
- Anticancer Potential : Similar compounds have shown promise as multitarget kinase inhibitors, which can be beneficial in cancer therapy. For instance, derivatives of piperidine carboxamides have demonstrated significant anti-proliferative effects against various cancer cell lines .
Table 1: Summary of Biological Activities
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Receptor Binding : The compound may bind to specific receptors in the brain, influencing neurotransmitter release and activity.
- Enzyme Inhibition : It may inhibit key enzymes involved in cellular signaling pathways related to cancer progression.
Synthesis and Derivatives
The synthesis of this compound typically involves several steps, including the formation of intermediates through reactions such as:
- N-Alkylation : Attaching the methoxybenzyl group to the piperidine ring.
- Pyridazine Formation : Synthesizing the methoxypyridazine moiety through cyclization reactions.
These synthetic routes allow for the modification of the compound to enhance its biological activity or selectivity.
Case Studies and Research Findings
Several studies have highlighted the potential of similar compounds derived from piperidine carboxamides:
- A study on a related compound demonstrated an IC50 value of 11.3 μM against HepG2 liver cancer cells, indicating strong anticancer activity .
- Molecular docking studies have shown that these compounds can effectively interact with multiple kinases, suggesting a multitarget approach in drug design for cancer therapy .
Scientific Research Applications
The compound N-(2-methoxybenzyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a complex organic molecule that has garnered interest in various scientific fields, particularly medicinal chemistry. This article will delve into its applications, supported by relevant data tables and case studies.
Medicinal Chemistry
This compound is primarily studied for its potential as a pharmaceutical agent. Its structural features indicate possible activity against various diseases, particularly neurological disorders due to its interaction with neurotransmitter systems.
Neuropharmacology
Research has indicated that compounds with similar structures can modulate neurotransmitter systems, particularly muscarinic receptors. This modulation is crucial for developing treatments for conditions such as Alzheimer's disease and schizophrenia.
Anticancer Activity
Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. Its ability to induce apoptosis in cancer cells makes it a candidate for further investigation in anticancer therapies.
Antimicrobial Properties
The compound's structural diversity allows it to interact with various microbial targets, potentially leading to the development of new antimicrobial agents. Studies have shown that piperidine derivatives can possess significant antibacterial and antifungal activities.
Case Study 1: Anticancer Evaluation
In an experimental study, this compound was tested against several human cancer cell lines, including breast and colon cancer cells. The results demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer drug candidate.
Case Study 2: Neuroprotective Effects
A study exploring the neuroprotective effects of similar piperidine derivatives found that they could prevent neuronal cell death induced by oxidative stress. This opens avenues for using this compound in treating neurodegenerative diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:
- Methoxy Groups : Enhance lipophilicity and improve membrane permeability.
- Piperidine Ring : Essential for maintaining activity against biological targets.
- Pyridazine Moiety : Contributes to the compound's interaction profile with various receptors.
Properties
Molecular Formula |
C19H24N4O3 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C19H24N4O3/c1-25-16-6-4-3-5-15(16)13-20-19(24)14-9-11-23(12-10-14)17-7-8-18(26-2)22-21-17/h3-8,14H,9-13H2,1-2H3,(H,20,24) |
InChI Key |
DHNPKFPOCQUMOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C=C1)N2CCC(CC2)C(=O)NCC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















